molecular formula C9H10ClNO2S B13205229 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

Cat. No.: B13205229
M. Wt: 231.70 g/mol
InChI Key: VLHJDXVNWFCBKM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:

5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride\text{5,6,7,8-Tetrahydroquinoline} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} 5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid→5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride involves its ability to act as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the structure of the resulting derivatives and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile reagent in chemical research .

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride

InChI

InChI=1S/C9H10ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

VLHJDXVNWFCBKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)Cl

Origin of Product

United States

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